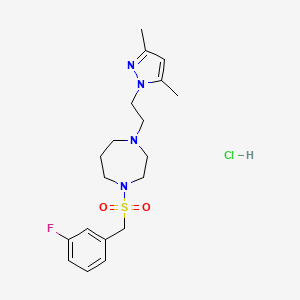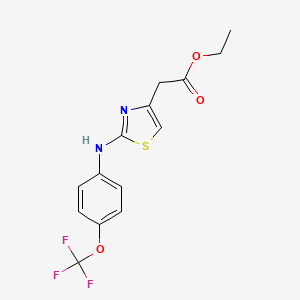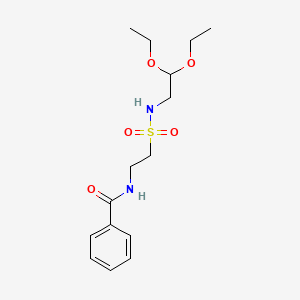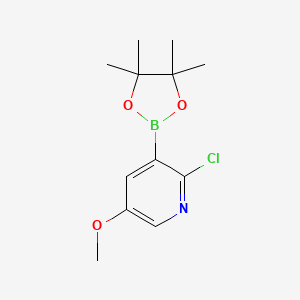
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C19H28ClFN4O2S and its molecular weight is 430.97. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Ugi Multicomponent Reaction and Synthesis of Diazepane Systems
A study demonstrated a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an SN2 reaction. This method successfully synthesized 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under various conditions, showcasing the versatility of this compound in chemical synthesis (Banfi et al., 2007).
Regioselective Synthesis of Pyrazoles
The compound facilitated the regioselective synthesis of bis-4-oxo-dihydrochromeno pyrazoles, demonstrating its use in synthesizing complex organic compounds with potential pharmaceutical applications (Reddy & Nagaraj, 2008).
Photolytic Transformations in Organic Synthesis
The compound has been utilized in studies of photolysis leading to novel carbene species. This application is crucial in understanding phototransformations in organic chemistry, offering insights into the synthesis of complex organic molecules (Gvozdev et al., 2021).
Catalytic Applications
- Olefin Epoxidation with Manganese(III) Complexes: Research has shown the use of diazepane derivatives in manganese(III) complexes for olefin epoxidation. These complexes have been characterized and used as catalysts for efficient epoxidation reactions, which are significant in the field of green chemistry (Sankaralingam & Palaniandavar, 2014).
Potential Pharmacological Research
- Investigation of Elfazepam and 9- aza-cannabinol: Although specific applications of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride in pharmacology were not directly found, related studies involving compounds like elfazepam have contributed to understanding the pharmacological effects on feed intake and gastric acid secretion (Broek et al., 1979).
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[(3-fluorophenyl)methylsulfonyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2S.ClH/c1-16-13-17(2)24(21-16)12-10-22-7-4-8-23(11-9-22)27(25,26)15-18-5-3-6-19(20)14-18;/h3,5-6,13-14H,4,7-12,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPBNNKLGQWCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2600614.png)